BenchChemオンラインストアへようこそ!

18-Methylmestranol

Estrogenic Activity Uterine Development Mouse Bioassay

18-Methylmestranol (CAS 14009-70-2) is a critical reference standard for levonorgestrel impurity analysis (EP Impurity V) and a powerful SAR tool. It uniquely exhibits a 50-fold reduction in estrogenic potency versus mestranol coupled with potent anti-progestational activity—making it indispensable for method validation, QC release, and dissecting mixed hormonal profiles. Researchers leverage its defined in vivo pharmacology (100% implantation prevention at 1 mg/kg/day) for benchmarking novel analogs. Procure only high-purity, fully characterized material for regulatory-compliant analytical development and reproductive biology studies.

Molecular Formula C22H28O2
Molecular Weight 324.5 g/mol
CAS No. 14009-70-2
Cat. No. B195234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Methylmestranol
CAS14009-70-2
Synonyms(17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-1,3,5(10)-trien-20-yn-17-ol;  13β-Ethyl-17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol; 
Molecular FormulaC22H28O2
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
InChIInChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21?,22?/m1/s1
InChIKeyNXKYEZGQCNWQRT-SPQGHWSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Methylmestranol (CAS 14009-70-2): Procurement Guide for a Differentiated Steroidal Research Tool


18-Methylmestranol (CAS 14009-70-2) is a synthetic steroidal compound formally classified as an analog and derivative of the estrogen mestranol [1]. It is characterized by the presence of an 18-methyl (ethyl) group at the C13 position of the gonane steroid nucleus . The compound is primarily utilized as a specialized research tool in reproductive endocrinology and contraceptive development, functioning as a reference standard for analytical method validation and a pharmacological probe to investigate structure-activity relationships (SAR) [2].

Why 18-Methylmestranol is Not a Drop-in Replacement for Mestranol or Ethinyl Estradiol


Direct substitution of 18-Methylmestranol with its parent compound, mestranol, or the active metabolite ethinyl estradiol, is scientifically invalid due to a fundamental divergence in pharmacological activity [1]. While mestranol acts as a prodrug requiring hepatic demethylation to exert estrogenic effects, the presence of the 18-methyl group in this analog confers a unique mixed hormonal profile. This is characterized by a drastically reduced estrogenic potency—approximately 1/50th that of mestranol—and the acquisition of a novel, potent anti-progestational activity not observed in the parent molecule [2]. The following quantitative evidence delineates these critical distinctions, which are essential for accurate experimental design, analytical reference standard selection, and procurement of the correct research material.

Quantitative Differentiation Guide: 18-Methylmestranol vs. Key Steroidal Comparators


Estrogenic Potency: A 50-Fold Reduction Compared to Mestranol

In a direct comparative study using the standard immature female mouse uterine weight bioassay, 18-Methylmestranol exhibits estrogenic activity, as demonstrated by its ability to stimulate uterine development. However, its potency is markedly reduced. When compared directly to its parent compound, mestranol, the estrogenic potency of 18-Methylmestranol was quantified to be approximately 1/50 [1]. This indicates a substantial decrease in classical estrogen receptor-mediated agonism due to the 18-methyl structural modification.

Estrogenic Activity Uterine Development Mouse Bioassay

Anti-Progestational Activity: Functional Antagonism of Norgestrel

Unlike mestranol, 18-Methylmestranol demonstrates significant anti-progestational activity. In the Clauberg test, a standard assay for progestational activity in rabbits, 18-Methylmestranol did not stimulate endometrial development on its own. Critically, when co-administered with the potent progestin norgestrel, it markedly inhibited norgestrel's ability to stimulate the endometrium [1]. This functional antagonism was confirmed in a second model, the rat deciduoma assay, where co-administration with norgestrel inhibited deciduoma formation [2].

Anti-Progestational Endometrial Stimulation Clauberg Test

In Vivo Anti-Fertility Efficacy: Complete Pregnancy Prevention and Early Pregnancy Interruption

18-Methylmestranol demonstrates robust anti-fertility effects in a murine model, a profile distinct from the classical estrogenic action of mestranol. Oral administration at a dosage of 1 mg/kg/day on gestation days 1-3 completely prevented pregnancy (100% efficacy) [1]. Furthermore, when administered during the early post-implantation period (gestation days 6-8), the same dosage resulted in pregnancy interruption in 80-90% of treated mice [2].

Anti-Implantation Anti-Early Pregnancy Contraceptive Research

Mechanistic Insight: Delayed Oviduct Egg Transport

The anti-implantation effect of 18-Methylmestranol is linked to a specific, quantifiable physiological alteration. In treated mice, egg transport through the oviduct is significantly slowed. On day 4 of gestation, fertile eggs were found retained in the oviducts of 4 out of 10 treated animals (40%), whereas no eggs were observed in the oviducts of the control group at this time point [1]. This disruption of normal oviductal transit is a key mechanism underlying its anti-fertility action.

Mechanism of Action Oviduct Transport Anti-Implantation

Safety Profile: Lack of Overt Toxicity in Canine and Murine Models

Preliminary safety assessments in two mammalian species indicate a favorable tolerance profile for 18-Methylmestranol. In dogs, a 14-day oral administration at 1 mg/kg/day resulted in no observed abnormalities in hematology (blood picture), cardiac function, or hepatic and renal biomarkers (SGPT, blood urea nitrogen) [1]. Similarly, in mice, a 2 mg/kg/day dose for 14 days had no noticeable effect on body weight gain or visceral organ morphology [2].

Safety Pharmacology In Vivo Toxicology Repeat-Dose Study

High-Value Application Scenarios for 18-Methylmestranol in Research and Industry


Pharmacological Research: Probing the Structural Basis of Anti-Progestational Activity

Researchers investigating the structure-activity relationship (SAR) of steroid hormones can utilize 18-Methylmestranol as a critical tool compound. The quantitative evidence shows that adding an 18-methyl group to the mestranol scaffold results in a 50-fold reduction in estrogenic potency and confers novel anti-progestational activity against norgestrel [1]. This compound is therefore essential for comparative studies designed to dissect the molecular determinants of mixed estrogenic/anti-progestational profiles and to identify novel ligands for nuclear hormone receptors.

Reproductive Biology: Studying the Mechanics of Implantation and Early Pregnancy

The compound's specific and quantifiable effects on pregnancy—100% prevention of implantation at 1 mg/kg/day and 80-90% interruption of early pregnancy—make it a powerful pharmacological tool for dissecting the biological processes of implantation and early embryonic development [2]. Its ability to delay oviduct egg transport (observed in 40% of treated animals) provides a distinct mechanistic probe for investigating the role of tubal transit in reproductive success [3].

Analytical Chemistry: Serving as a Certified Reference Standard for Levonorgestrel Impurity Analysis

18-Methylmestranol is a known impurity of the widely used progestin levonorgestrel (specifically, Levonorgestrel EP Impurity V) [4]. Pharmaceutical quality control (QC) and analytical development laboratories require high-purity 18-Methylmestranol as a reference standard for the development and validation of HPLC, UPLC, or LC-MS methods. This ensures accurate identification and quantification of this specific impurity in levonorgestrel active pharmaceutical ingredient (API) and finished drug products, which is a critical component of regulatory compliance.

In Vivo Pharmacology: Establishing a Baseline for Comparative Safety and Efficacy Studies

The established in vivo safety and efficacy profile—including a defined effective dose (1 mg/kg/day) and a no-observed-adverse-effect level (NOAEL) in dogs for 14 days at 1 mg/kg/day—provides a solid foundation for researchers designing more advanced preclinical studies [5]. Scientists can confidently use 18-Methylmestranol as a reference standard to benchmark the performance and safety of novel steroid analogs or as a tool compound in disease models of reproductive function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 18-Methylmestranol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.